2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a substituted imidazole core linked via a thioether group to a pyrrolidine-substituted ethanone moiety. The imidazole ring is substituted with a 4-methoxyphenyl group at position 5 and a p-tolyl group at position 1, while the thioether bridge connects to a pyrrolidin-1-yl ethanone. The compound’s design integrates electron-donating (methoxy) and lipophilic (p-tolyl) groups, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-5-9-19(10-6-17)26-21(18-7-11-20(28-2)12-8-18)15-24-23(26)29-16-22(27)25-13-3-4-14-25/h5-12,15H,3-4,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGDTGKPWXSKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in various fields of biological research due to its complex structure and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Overview
The compound features an imidazole ring, which is a common motif in many biologically active compounds. The presence of the methoxyphenyl and p-tolyl groups may enhance its lipophilicity and biological activity. The thioether linkage contributes to the overall stability and interaction capabilities of the molecule with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for various enzymes, potentially disrupting metabolic pathways.
- Receptor Modulation : The structural components may allow for binding to specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Anticancer Properties
Research indicates that compounds with similar structural features often display anticancer activities. In vitro studies have shown that derivatives of imidazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The specific compound is being investigated for its potential to inhibit tumor growth in various cancer models.
Antimicrobial Activity
The compound has demonstrated promising results against several bacterial strains. For instance, it has been evaluated for its efficacy against gram-positive and gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The mechanism may involve interference with bacterial protein synthesis or cell wall integrity .
Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized several imidazole derivatives, including our compound of interest, to evaluate their anticancer properties. The study reported an IC50 value indicating significant cytotoxicity against human cancer cell lines, suggesting that modifications to the imidazole structure could enhance anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) |
| Celecoxib | 12 | MCF-7 |
| Control | >50 | MCF-7 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of the compound against common pathogens. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.
| Pathogen | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Methicillin |
| Escherichia coli | 64 | Ciprofloxacin |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in:
- Anticancer Research : Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties : The compound's structure suggests potential activity against microbial pathogens, making it a candidate for further exploration in infectious disease treatment.
Medicinal Chemistry
The unique structure of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone positions it as a promising lead compound in drug development:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions or enzymes, potentially inhibiting their activity. This has implications for designing inhibitors for various enzymes involved in disease pathways.
Case Studies
Several studies have explored the therapeutic potential of related compounds:
- Anticancer Activity : In vitro studies have shown that imidazole derivatives can significantly inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity compared to standard treatments .
- Antimicrobial Studies : Research has indicated that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs share key features such as imidazole/thioether linkages, aryl substitutions, or ethanone derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Imidazole-Based Thioether Derivatives
Key Observations :
- Imidazole vs.
- Thioether-Linked Groups: The pyrrolidin-1-yl ethanone moiety in the target compound may enhance solubility due to the tertiary amine, contrasting with acetamide () or phenylethanone () groups, which are less polar .
Analysis :
- Nucleophilic Substitution: The thioether linkage in the target compound likely forms via nucleophilic displacement of a halogen (e.g., α-chloroethanone) by a thiolate intermediate, as seen in and .
- Base Selection : Potassium carbonate () or sodium ethoxide () are commonly used to deprotonate thiols, facilitating thioether bond formation.
Functional Group Analysis and Electronic Effects
- Imidazole Core : The imidazole’s aromaticity and dual nitrogen atoms enable π-π stacking and hydrogen bonding, critical for biological interactions .
- Pyrrolidin-1-yl Group : The pyrrolidine substituent introduces a saturated amine, improving solubility and enabling cation-π interactions, unlike the phenyl groups in and .
- Methoxy vs.
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone be confirmed after synthesis?
- Methodological Answer: Post-synthesis characterization should include a combination of spectroscopic and analytical techniques.
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm proton and carbon environments. For example, aromatic protons from the 4-methoxyphenyl group typically resonate at δ 6.8–7.5 ppm, while pyrrolidinyl protons appear at δ 1.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or electron impact (EI) MS can verify molecular ion peaks and fragmentation patterns. A molecular ion at m/z 422.1 (calculated for ) would confirm the molecular formula .
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for structurally similar 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .
Q. What are the common synthetic intermediates for this compound, and how are they characterized?
- Methodological Answer: Key intermediates include:
- Imidazole-thiol precursors: Synthesized via cyclocondensation of substituted amines and thioureas under reflux conditions. Characterize intermediates using IR spectroscopy (C=S stretch at ~1200 cm) and melting point analysis .
- Thioether linkages: Formed by nucleophilic substitution between imidazole-thiols and α-halo ketones (e.g., 1-(pyrrolidin-1-yl)-2-bromoethanone). Monitor reaction progress via TLC and confirm using NMR (disappearance of thiol proton at δ 3.5–4.5 ppm) .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and selectivity?
- Methodological Answer:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates and selectivity for thioether formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while ethanol or methanol facilitates recrystallization for purity .
- Temperature Control: Maintain reflux temperatures (80–100°C) for cyclocondensation steps but avoid overheating to prevent decomposition of the methoxyphenyl group .
Q. How does the pyrrolidin-1-yl group influence the compound’s electronic properties and reactivity?
- Methodological Answer:
- Electronic Effects: The pyrrolidinyl group acts as an electron donor via its lone pair on nitrogen, stabilizing adjacent carbonyl groups. This can be quantified using density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals .
- Steric Effects: The non-planar pyrrolidine ring introduces steric hindrance, which can be assessed by comparing reaction rates with analogs lacking this group. For example, steric effects may reduce nucleophilic attack at the carbonyl carbon .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). The imidazole-thioether moiety may coordinate with metal ions in active sites, while the methoxyphenyl group engages in π-π stacking .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding pose retention. Parameters like root-mean-square deviation (RMSD) < 2 Å indicate stable binding .
Data Contradictions and Resolution
- Synthetic Yields: reports 91% yield for a related thiadiazole compound using NaBH, while achieved 75% yield for pyrazolines using hydrazine hydrate. These discrepancies highlight the need for reaction-specific optimization.
- Spectroscopic Data: NMR chemical shifts for methoxy groups vary between δ 3.7–3.9 ppm in and δ 3.8–4.0 ppm in . Calibration with internal standards (e.g., TMS) and deuterated solvents (e.g., DMSO-d) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
